Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-Benzyl-2-chloroaniline is a chlorinated aromatic amine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of 2-chloroaniline. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular structure, featuring both an electron-withdrawing chloro substituent and a benzyl group, enhances reactivity in nucleophilic substitution and coupling reactions. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility in constructing complex heterocyclic frameworks makes it valuable for research and industrial applications requiring tailored aromatic amine derivatives.
N-benzyl-2-chloroaniline structure
N-benzyl-2-chloroaniline structure
Product Name:N-benzyl-2-chloroaniline
CAS No:98018-66-7
MF:C13H12ClN
MW:217.694082260132
CID:750782
PubChem ID:10242481
Update Time:2025-05-21

N-benzyl-2-chloroaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-(2-chlorophenyl)-
    • N-BENZYL-N-(2-CHLOROPHENYL)AMINE
    • Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
    • N-(2-Chlorophenyl)benzenemethanamine (ACI)
    • 2-Chloro-N-benzylaniline
    • N-Benzyl-2-chloroaniline
    • N-benzyl-2-chloroaniline
    • Inchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
    • InChI Key: RJIRIFJATWTRKR-UHFFFAOYSA-N
    • SMILES: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

N-benzyl-2-chloroaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-benzyl-2-chloroaniline Pricemore >>

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N-benzyl-2-chloroaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  1 MPa, 150 °C
Reference
Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines
Cui, Xueliang; Liang, Kun; Tian, Meng; Zhu, Yangyang; Ma, Jiantai; et al, Journal of Colloid and Interface Science (2017, 2017, , 231-240

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ;  24 h, 70 °C
Reference
New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions
Michlik, Stefan; Kempe, Rhett, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

Production Method 3

Reaction Conditions
1.1 Catalysts: Oxygen ,  Cesium hydroxide, monohydrate Solvents: Mesitylene ;  24 h, 140 °C
Reference
Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols
Wang, Chao; Chen, Changpeng; Han, Jian; Zhang, Jingyu; Yao, Yingming; et al, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

Production Method 4

Reaction Conditions
1.1 Catalysts: Silver ,  Iron chloride (FeCl3) Solvents: o-Xylene ;  18 h, reflux
Reference
γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols
Shimizu, Kenichi; Nishimura, Masanari; Satsuma, Atsushi, ChemCatChem (2009, 2009, 1(4), 497-503

Production Method 5

Reaction Conditions
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) ,  Silver triflate ,  Silica ,  Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
Reference
Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones
Yang, Weisen; Wei, Li; Yi, Feiyan; Cai, Mingzhong, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen ,  Cesium hydroxide Catalysts: Manganese oxide (MnO2) ;  24 h, 135 °C
1.2 Solvents: Ethyl acetate
Reference
Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air
Yu, Xiaochun; Liu, Chuanzhi; Jiang, Lan; Xu, Qing, Organic Letters (2011, 2011, 13(23), 6184-6187

Production Method 7

Reaction Conditions
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
Reference
Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions
Zhang, Ming; Yang, Hong-Wei; Zhang, Yan; Zhu, Cheng-Jian; Li, Wei; et al, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Potassium tert-butoxide Solvents: Toluene ;  12 h, 135 °C
Reference
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions
Pothikumar, Rajagopal; Bhat, Venugopal T.; Namitharan, Kayambu, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

Production Method 9

Reaction Conditions
1.1 30 min, rt
1.2 Reagents: Pinacolborane ;  12 h, rt
Reference
Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin
Pandey, Vipin K.; Bauri, Somnath; Rit, Arnab, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) ,  2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ;  36 h, 110 °C
Reference
Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy
Chen, Hui; Wang, Qingfu; Liu, Tingting ; Chen, Haitao; Zhou, Duo; et al, Journal of Coordination Chemistry (2021, 2021, , 4-6

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ;  3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Samarium borohydride as effective reagent for synthesis of various imines and secondary amines
Bhattacharjee, Jayeeta; Sohal, Navkiran; Harinath, Aadimulam; Panda, Tarun K., Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 3 MPa, 80 °C
Reference
Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes
Huang, Lei; Wang, Zhi; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, RSC Advances (2015, 2015, 5(70), 56936-56941

Production Method 13

Reaction Conditions
1.1 Solvents: Acetic acid ;  30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  5 min, 0 °C
1.3 Solvents: Water
Reference
para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis
Naksomboon, Kananat; Poater, Jordi; Bickelhaupt, F. Matthias ; Fernandez-Ibanez, M. Angeles, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ;  24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
Reference
New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation
Ruch, Susanne; Irrgang, Torsten; Kempe, Rhett, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) ,  Tetrabutylammonium bromide ,  Silica Solvents: Water ;  1.5 h, 100 °C
Reference
SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines
Gupta, Manjulla; Paul, Satya; Gupta, Rajive, Cuihua Xuebao (2014, 2014, 35(3), 444-450

Production Method 16

Reaction Conditions
1.1 Catalysts: Alumina (complexes with Pt-Sn) ,  Platinum, compd. with tin (1:3) (γ-alumina-supported) ;  32 h, 145 °C
Reference
Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols
Wu, Kaikai; He, Wei; Sun, Chenglin; Yu, Zhengkun, Tetrahedron (2016, 2016, 72(51), 8516-8521

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ;  36 h, 140 °C
Reference
Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach
Sankar, Velayudham; Kathiresan, Murugavel; Sivakumar, Bitragunta; Mannathan, Subramaniyan, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

Production Method 18

Reaction Conditions
1.1 Catalysts: Alumina ,  Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ;  24 h, 145 °C
Reference
Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines
He, Wei; Wang, Liandi; Sun, Chenglin; Wu, Kaikai; He, Songbo; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

Production Method 19

Reaction Conditions
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ;  24 h, 120 °C
Reference
Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium
Wang, Lan; Jv, Xinchun; Wang, Ruke; Ma, Linzheng; Liu, Jing; et al, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

Production Method 20

Reaction Conditions
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ;  18 h
Reference
Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots
Wang, Bingqing; Liu, Guangsheng; Deng, Xiaoyu; Deng, Zirong; Lin, Wei; et al, Journal of Catalysis (2020, 2020, , 304-310

Production Method 21

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ;  rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  6 s, 40 psi, rt
Reference
Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane
Kim, Hong Won; Byun, Sangmoon; Kim, Seong Min; Kim, Ha Joon; Lei, Cao; et al, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

Production Method 22

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ,  Carbon nitride (C3N4) Solvents: Toluene ;  18 h, 130 °C
Reference
Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions
Mohan, Talla V. R. ; Nallagangula, Madhu; Kala, Krishnan ; Hernandez-Tamargo, Carlos E.; De Leeuw, Nora H.; et al, Journal of Catalysis (2023, 2023, , 80-98

Production Method 23

Reaction Conditions
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ;  1 h, 100 °C
1.2 Reagents: Water
Reference
Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines
Sakai, Norio; Takeoka, Masashi; Kumaki, Takayuki; Asano, Hirotaka; Konakahara, Takeo; et al, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ;  24 h, 130 °C
Reference
Carbon-catalysed reductive hydrogen atom transfer reactions
Yang, Huimin; Cui, Xinjiang; Dai, Xingchao; Deng, Youquan; Shi, Feng, Nature Communications (2015, 2015, , 1-6478

Production Method 25

Reaction Conditions
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  33 h, 120 °C
Reference
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; He, Lin; Liu, Yong-Mei; Cao, Yong; He, He-Yong; et al, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

Production Method 26

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium fluoride ,  Zinc ,  Potassium fluoride ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ;  48 h, 90 °C
Reference
Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite
Zhu, Guanxin; Duan, Zheng-Chao; Zhu, Haiyan; Ye, Dongdong; Wang, Dawei, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ;  24 h, 180 °C
Reference
Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst
Wu, Yajuan; Huang, Yongji; Dai, Xingchao; Shi, Feng, ChemSusChem (2019, 2019, 12(13), 3185-3191

Production Method 28

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ;  24 h, 130 °C
Reference
[(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines
Donthireddy, S. N. R.; Pandey, Vipin K.; Rit, Arnab, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

N-benzyl-2-chloroaniline Raw materials

N-benzyl-2-chloroaniline Preparation Products

Additional information on N-benzyl-2-chloroaniline

N-Benzy-2-Chloroaniline: A Comprehensive Overview

N-Benzyl-2-chloroaniline, also known as 2-chloro-N-benzylaniline, is a versatile organic compound with the CAS number 98018-66-7. This compound has garnered significant attention in both academic and industrial research due to its unique chemical properties and wide-ranging applications. In recent years, advancements in synthetic methodologies and its utilization in drug discovery have further solidified its importance in the chemical sciences.

The structure of N-benzyl-2-chloroaniline consists of a benzene ring attached to a benzyl group via an amine linkage, with a chlorine substituent at the 2-position of the aniline moiety. This configuration imparts the compound with distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions. The presence of the chlorine atom introduces electron-withdrawing effects, which can influence reactivity in subsequent transformations.

Recent studies have highlighted the role of N-benzyl-2-chloroaniline as a key intermediate in the synthesis of biologically active molecules. For instance, researchers have employed this compound in the construction of heterocyclic frameworks, which are integral to many pharmaceutical agents. Its ability to undergo nucleophilic aromatic substitution reactions has been particularly exploited in these contexts, enabling the creation of complex molecular architectures.

In terms of physical properties, N-benzyl-2-chloroaniline exhibits a melting point of approximately 115°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various organic synthesis protocols, where controlled solubility is essential for reaction efficiency.

The synthesis of N-benzyl-2-chloroaniline typically involves multi-step processes, often starting from aniline derivatives. One common approach involves the benzyl chloride-mediated alkylation of 2-chloroaniline under basic conditions. This method has been optimized to achieve high yields and purity, ensuring its reliability as a starting material for further transformations.

From an application standpoint, N-benzyl-2-chloroaniline finds extensive use in the pharmaceutical industry as an intermediate for drug development. Its role in constructing bioactive molecules has been underscored by recent research efforts focusing on anti-cancer and anti-inflammatory agents. Additionally, this compound has been explored as a precursor for advanced materials, including polymers and dyes.

In terms of safety considerations, while handling N-benzyl-2-chloroaniline, it is essential to adhere to standard laboratory practices to minimize exposure risks. Although not classified as highly hazardous under normal conditions, proper ventilation and protective equipment are recommended during synthesis and manipulation.

Recent advancements in green chemistry have also led to innovative methods for synthesizing N-benzyl-2-chloroaniline. For example, catalytic systems utilizing microwave irradiation or enzymatic catalysts have been developed to enhance reaction efficiency while reducing environmental impact. These approaches align with current trends toward sustainable chemical processes.

In conclusion, N-benzyl-2-chloroaniline stands out as a pivotal compound in modern organic chemistry due to its structural versatility and functional utility. Its continued exploration across diverse research domains underscores its significance as both a fundamental building block and a platform for innovation.

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